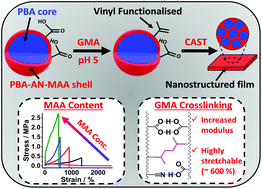Effect of methacrylic acid and pendant vinyl groups on the mechanical properties of highly stretchable core–shell nanostructured films deposited from water†
Polymer Chemistry Pub Date: 2020-12-17 DOI: 10.1039/D0PY00971G
Abstract
With the continued drive to develop elastomers, improved methods are required to decrease the environmental impact of their preparation. Previously, such systems used Zn-based salts to form nanostructured ionomeric elastomers which had high modulus values, but only limited stretchability. Here, we investigate highly stretchable, additive-free, nanostructured films that are formed simply by casting aqueous core–shell nanoparticle dispersions and drying. The nanoparticles have a poly(n-butylacrylate) (PBA) core and the shell contains a crosslinked copolymer of BA, acrylonitrile (AN), methacrylic acid (MAA) and 1,4-butanediol diacrylate (BDDA). The nanostructured films are shown to be highly stretchable (up to 1300%) and their toughness increases linearly with MAA content. The latter is due to hydrogen-bonding between the –COOH groups and AN. The core–shell nanoparticles are subsequently functionalised using glycidyl methacrylate (GMA) and the films heated to provide additional covalent crosslinking. We show that the vinyl group content can be evaluated using Raman spectroscopy. The latter also enables the monitoring of nanoparticle functionalisation by the reaction with GMA. Radical coupling of the vinyl groups upon heating of the films is shown to increase both the modulus and toughness of the films. Our new nanostructured films provide an alternative, additive-free, environmentally friendly approach for the preparation of highly stretchable water-based elastomers.


Recommended Literature
- [1] Structural effect of NIR-II absorbing charge transfer complexes and its application on cysteine-depletion mediated ferroptosis and phototherapy†
- [2] A family of solar light responsive photocatalysts obtained using Zn2+ Me3+ (Me = Al/Ga) LDHs doped with Ga2O3 and In2O3 and their derived mixed oxides: a case study of phenol/4-nitrophenol decomposition†
- [3] Nanoscale electrodeposition of low-dimensional metal phases and clusters
- [4] Asymmetric induction of supramolecular helicity in calix[4]arene-based triple-stranded helicate†‡
- [5] Coumarin-pyridone conjugate as a fluorescent tag for LFPs visualization and electrochemical sensor for nitrite detection†
- [6] Carbon-based hybrid nanogels: a synergistic nanoplatform for combined biosensing, bioimaging, and responsive drug delivery
- [7] Microfluidic fabrication of microengineered hydrogels and their application in tissue engineering
- [8] Raman spectrum of Cl2O7: assignment of the skeletal vibrations
- [9] Reviews of books
- [10] Entrapping electrode materials within ultrathin carbon nanotube network for flexible thin film lithium ion batteries†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 1587-07-1









